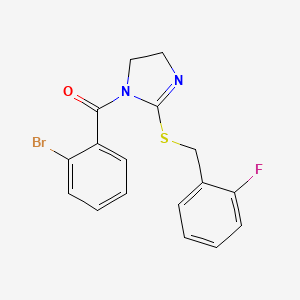

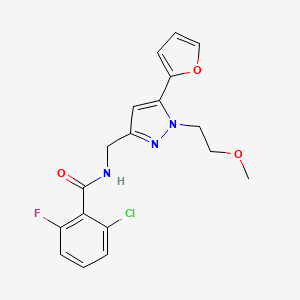

![molecular formula C21H23N3O B2752090 2-环戊基-N-(咪唑并[1,2-a]吡啶-3-基甲基)-N-苯基乙酰胺 CAS No. 1797963-92-8](/img/structure/B2752090.png)

2-环戊基-N-(咪唑并[1,2-a]吡啶-3-基甲基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .科学研究应用

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have shown promise as covalent anticancer agents. Researchers have explored their potential for treating cancers by developing targeted covalent inhibitors (TCIs). Specifically, the compound I-11, derived from imidazo[1,2-a]pyridine, has demonstrated potent activity against KRAS G12C-mutated NCI-H358 cells . This finding highlights the compound’s potential as a lead candidate for intractable cancer treatment.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives fall within the class of aromatic heterocycles with luminescent properties. These compounds have been investigated for their use in optoelectronic devices. Their unique electronic structure makes them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Biological Evaluation

Researchers have functionalized the C-3 position of imidazo[1,2-a]pyridine to explore its potential in cancer therapy. By synthesizing derivatives, they have evaluated their anticancer activities and identified promising leads . This biological evaluation provides insights into the compound’s interactions with cellular targets and mechanisms of action.

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives, which include this compound, have been recognized for their wide range of applications in medicinal chemistry . They have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Mode of Action

It’s known that the inhibitory constants (ki) of imidazo[1,2-a]pyridine derivatives are strongly influenced by the diverse nature of the heterocycles and specific interactions with the local environment of the s3 pocket .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives are generally influenced by their structural characteristics .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s known that the binding affinities of imidazo[1,2-a]pyridine derivatives can vary by three orders of magnitude, suggesting that they may be sensitive to changes in their local environment .

属性

IUPAC Name |

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21(14-17-8-4-5-9-17)24(18-10-2-1-3-11-18)16-19-15-22-20-12-6-7-13-23(19)20/h1-3,6-7,10-13,15,17H,4-5,8-9,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJNSDFELTWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

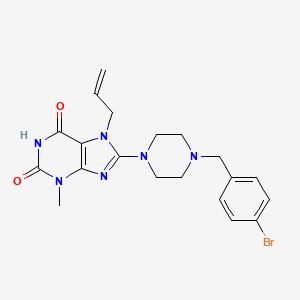

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)

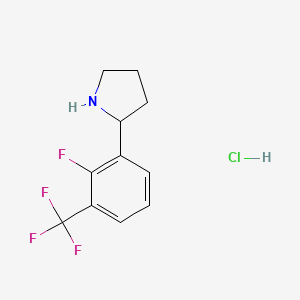

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)

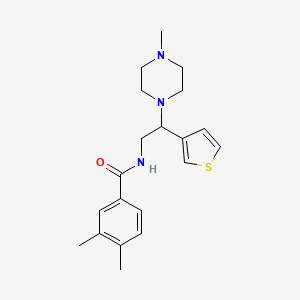

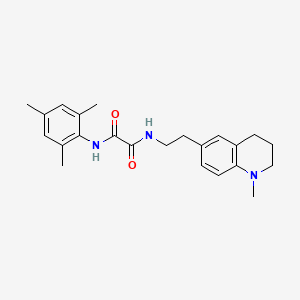

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

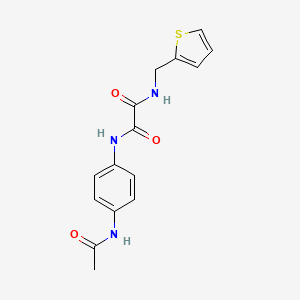

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)